WAY-181187 vs. SB-399885: Opposing Effects on 5-HT Neuronal Firing Rate In Vivo
WAY-181187 produces a dose-dependent increase in 5-HT neuron firing rate in the dorsal raphe nucleus, whereas the 5-HT₆ antagonist SB-399885 produces a dose-dependent decrease—an effect that is fully reversed by subsequent administration of WAY-181187 [1]. This demonstrates that the agonist and antagonist produce functionally opposing outcomes on serotonergic tone, which cannot be substituted for one another in experimental protocols.
| Evidence Dimension | 5-HT neuron firing rate modulation in dorsal raphe nucleus |
|---|---|
| Target Compound Data | WAY-181187 (1-4 mg/kg i.v.): dose-dependent increase in firing rate |
| Comparator Or Baseline | SB-399885 (0.125-1 mg/kg i.v.): dose-dependent decrease in firing rate; reversal achieved with WAY-181187 (3 mg/kg i.v.) |
| Quantified Difference | Opposite direction of effect (agonist increase vs. antagonist decrease) |
| Conditions | In vivo extracellular recordings in anesthetized rats; single 5-HT neurons identified via electrophysiology and juxtacellular labeling |
Why This Matters
Procurement of WAY-181187 over SB-399885 is essential when the experimental objective requires activation (rather than blockade) of 5-HT₆ receptor-mediated positive feedback control of 5-HT neurons.
- [1] Brouard JT, Schweimer JV, Houlton R, Burnham KE, Quérée P, Sharp T. Pharmacological evidence for 5-HT6 receptor modulation of 5-HT neuron firing in vivo. ACS Chem Neurosci. 2015;6(7):1241-1247. View Source
